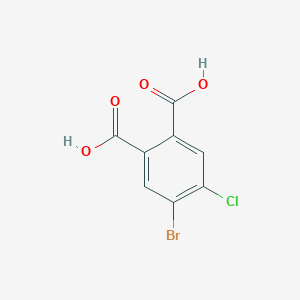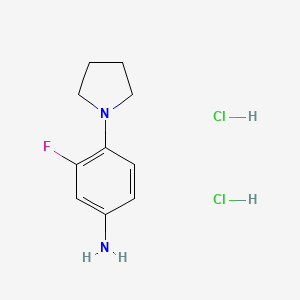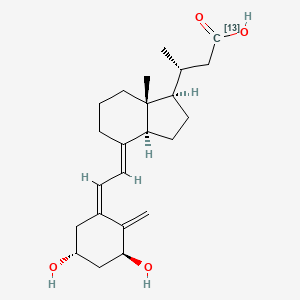
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) is a compound with the molecular formula C8H15Cl2CoN4O4 and a molecular weight of 361.07 . It appears as a dark green to black powder or crystal .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N2O2.C4H7N2O2.2ClH.Co/c21-3(5-7)4(2)6-8;;;/h3-4H,1-2H3;4-5H,1H2,2H3;21H;/q;-1;;;+3/p-2 . This indicates the presence of two dimethylglyoxime ligands, two chloride ions, and a cobalt(III) ion in the compound.Physical And Chemical Properties Analysis
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .科学的研究の応用
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% is used in a variety of scientific research applications. It has been used in biochemistry, as a reagent in enzyme assays, and in the analysis of proteins. It has also been used in physiology to study the effects of cobalt on the human body. Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% has also been used in studies of the effects of cobalt on the environment.
作用機序
The mechanism of action of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% is not fully understood. It is believed that the cobalt in the compound is responsible for its activity, as cobalt is known to be involved in several biochemical processes. It is also believed that the dimethylglyoximato group of the compound may be involved in the binding of the cobalt to proteins and other molecules, which could explain its activity in biochemistry and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% are not fully understood. However, it has been shown to have some effects on the human body, such as an increase in the production of red blood cells and the inhibition of platelet aggregation. It has also been shown to have some effects on the environment, such as the reduction of certain pollutants.
実験室実験の利点と制限
The use of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% in laboratory experiments has several advantages. It is a relatively stable compound, and it is soluble in water. It is also non-toxic, making it safe to use in experiments. However, there are some limitations to its use. It is not as effective as other compounds in some applications, and its effects on the environment are not fully understood.
将来の方向性
There are many potential future directions for the use of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% in scientific research. Further research could be conducted to better understand its biochemical and physiological effects, as well as its effects on the environment. It could also be used in more applications, such as in the synthesis of new compounds and in the analysis of proteins. Additionally, further research could be conducted to improve the synthesis method, as well as to develop more efficient methods for its use in laboratory experiments.
合成法
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98% is synthesized by combining dimethylglyoxime (DMG) with dimethylglyoximato cobalt(III) (DMGCo3). The two compounds are reacted in a two-step process in an aqueous solution. First, the DMG is reacted with a base, such as sodium hydroxide, to form dimethylglyoximato cobalt(III) (DMGCo3). The DMGCo3 is then reacted with a second base, such as potassium hydroxide, to form Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III), 98%.
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and is suspected of causing cancer (H351) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), and wearing protective gloves/clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
cobalt(3+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+3/p-3/b2*5-3+,6-4+;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCOIVWMUZHKU-KMGPWXGDSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=N[O-])C.[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/[O-])/C.[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2CoN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23638-66-6 |
Source


|
| Record name | Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)
![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)



![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)




